molecular formula C39H58Cl2N8O8S B12368822 DA5-Htl

DA5-Htl

Cat. No.: B12368822
M. Wt: 869.9 g/mol
InChI Key: JJNCDEYZYXXGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DA5-Htl is a compound that combines dasatinib with the HaloTag system. Dasatinib is a well-known tyrosine kinase inhibitor, and the HaloTag system is a versatile tool for protein labeling and detection. This compound has shown significant potential in inhibiting the growth of cancer cells, making it a promising candidate for cancer research and therapy .

Preparation Methods

The synthesis of DA5-Htl involves combining dasatinib with the HaloTag system. The synthetic route typically starts with commercially available analytical grade reagents. The detailed synthesis scheme for this compound is provided in supplementary notes of related research articles . The reaction conditions often involve heating the reaction mixture to 95°C for 5 minutes and then allowing it to cool slowly .

Chemical Reactions Analysis

DA5-Htl undergoes several types of chemical reactions, including:

Scientific Research Applications

DA5-Htl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DA5-Htl involves its ability to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, this compound can effectively halt the proliferation of cancer cells. The compound targets specific molecular pathways, including the Bcr-Abl and Src pathways, which are known to be involved in cancer progression . Additionally, this compound’s interaction with the HaloTag system allows for precise targeting and labeling of proteins within cells .

Comparison with Similar Compounds

DA5-Htl can be compared with other bis-intercalators such as DA4. Both compounds target DNA junction sites and induce topological changes with potent antitumor effects. this compound exhibits stronger inhibitory activity and increased DNA interactions compared to DA4 . The unique combination of dasatinib and the HaloTag system in this compound sets it apart from other similar compounds, providing enhanced specificity and efficacy in targeting cancer cells .

Similar compounds include:

Properties

Molecular Formula

C39H58Cl2N8O8S

Molecular Weight

869.9 g/mol

IUPAC Name

2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C39H58Cl2N8O8S/c1-30-8-7-9-32(41)36(30)47-37(50)33-29-43-38(58-33)46-34-28-35(45-31(2)44-34)49-14-12-48(13-15-49)16-19-57-39(51)42-11-18-53-21-23-55-25-27-56-26-24-54-22-20-52-17-6-4-3-5-10-40/h7-9,28-29H,3-6,10-27H2,1-2H3,(H,42,51)(H,47,50)(H,43,44,45,46)

InChI Key

JJNCDEYZYXXGFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC(=O)NCCOCCOCCOCCOCCOCCCCCCCl

Origin of Product

United States

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